molecular formula C9H11F2N3 B2546396 5-Fluoro-N-[(1R,2R)-2-fluorocyclopentyl]pyrimidin-4-amine CAS No. 2381965-25-7

5-Fluoro-N-[(1R,2R)-2-fluorocyclopentyl]pyrimidin-4-amine

Cat. No. B2546396
CAS RN: 2381965-25-7
M. Wt: 199.205
InChI Key: NYDJHAJLNYUPBF-HTRCEHHLSA-N
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Description

Fluorinated pyrimidines are a class of compounds that have been widely studied for their potential applications in medicine, particularly in chemotherapy . They are analogues of pyrimidine, a basic structure in DNA and RNA, and can interfere with nucleoside metabolism and be incorporated into RNA and DNA, leading to cytotoxicity and cell death .


Synthesis Analysis

The synthesis of fluorinated pyrimidines often involves the selective fluorination of pyrimidine derivatives . For example, a method has been reported where 4-substituted 2-aminopyrimidine derivatives are selectively fluorinated with Selectfluor in the presence of Ag2CO3 .


Molecular Structure Analysis

The molecular structure of fluorinated pyrimidines is similar to that of pyrimidine, with one or more fluorine atoms replacing hydrogen atoms. The exact structure would depend on the specific locations of the fluorine atoms and any additional substitutions on the pyrimidine ring .


Chemical Reactions Analysis

Fluorinated pyrimidines can participate in a variety of chemical reactions, depending on their specific structure and the conditions. For example, they can undergo further substitution reactions, or be incorporated into larger molecules or polymers .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific fluorinated pyrimidine would depend on its exact structure. In general, these compounds are likely to be solid at room temperature, and to have relatively high melting points due to the strong intermolecular forces associated with the presence of highly electronegative fluorine atoms .

Mechanism of Action

The mechanism of action of fluorinated pyrimidines in a biological context is typically related to their ability to interfere with the normal function of nucleic acids. They can be incorporated into RNA and DNA in place of the usual pyrimidine bases, disrupting normal nucleic acid function and leading to cell death .

Future Directions

The study of fluorinated pyrimidines is an active area of research, particularly in the context of developing new chemotherapeutic agents . Future directions could include the synthesis and testing of new fluorinated pyrimidine derivatives, as well as investigations into their mechanisms of action and potential applications.

properties

IUPAC Name

5-fluoro-N-[(1R,2R)-2-fluorocyclopentyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3/c10-6-2-1-3-8(6)14-9-7(11)4-12-5-13-9/h4-6,8H,1-3H2,(H,12,13,14)/t6-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDJHAJLNYUPBF-HTRCEHHLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)NC2=NC=NC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)F)NC2=NC=NC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-N-[trans-2-fluorocyclopentyl]pyrimidin-4-amine

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